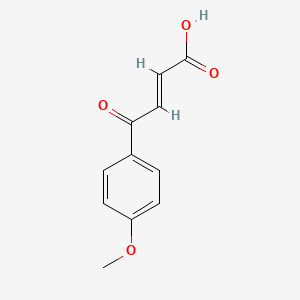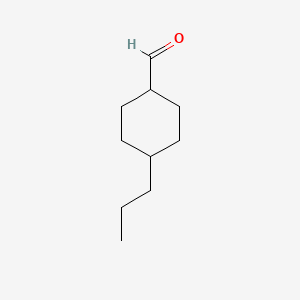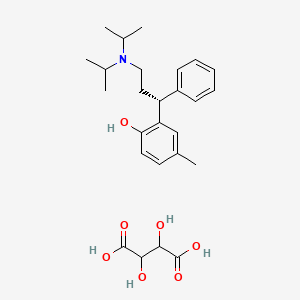
Butadiene sulfone-2,2,5,5-d4
概要
説明
Butadiene sulfone-2,2,5,5-d4, also known as 2,2,5,5-Tetradeutero-3-sulfolene, is a stable isotope with a molecular weight of 122.18 . It is a convenient source of butadiene-1,1,4,4-d4 .
Synthesis Analysis
Butadiene sulfone is formed by the cheletropic reaction between butadiene and sulfur dioxide . The reaction is typically conducted in an autoclave, with small amounts of hydroquinone or pyrogallol added to inhibit the polymerization of the diene .Molecular Structure Analysis
The empirical formula of this compound is C4D4H2O2S . Its SMILES string is [2H]C1([2H])C=CC([2H])([2H])S1(=O)=O .Chemical Reactions Analysis
Butadiene sulfone has been employed as a “volatile”, recyclable dipolar, aprotic solvent in the reaction of benzyl halide with metal azides to form benzyl azide . It has also been used in the subsequent reaction of benzyl azide with p-toluenesulfonyl cyanide to produce 1-benzyl-5-(p-toluenesulfonyl)tetrazole .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 67-68 °C (lit.) .科学的研究の応用
Application as a Solvent in Chemical Reactions
Butadiene sulfone has been utilized as a recyclable dipolar, aprotic solvent in various chemical reactions. For instance, it has been used in the reaction of benzyl halide with metal azides to form benzyl azide, and in the subsequent reaction of benzyl azide with p-toluenesulfonyl cyanide. This demonstrates its effectiveness as an alternative to traditional solvents like DMSO, and its potential for use in sustainable chemical processes (Huang et al., 2015).
In Sulfonation Reactions
Butadiene sulfone derivatives play a crucial role in sulfonation reactions. A study on the sulfonation of hydrogenated styrene butadiene block copolymer (HSBS) highlighted how the incorporation of sulfonic groups, checked by infrared spectroscopy and chemical titration, impacts the thermal behavior and electrical properties of the material. These sulfonation reactions are key in developing materials with specific microstructural and electrical characteristics (Navarro et al., 2007).
In Copolymer Production
Selective sulfonation of poly[styrene-b-butadiene-b-styrene] (SBS) triblock copolymer using butadiene sulfone derivatives leads to the production of midblock-sulfonated triblock ionomers. These ionomers, with varying degrees of sulfonation, have potential applications in hygiene, healthcare, and devices requiring ion transport due to their ability to absorb high solvent levels and form highly swollen gel networks (Vargantwar et al., 2013).
In Catalysis
The use of waste eggshell with naturally-functionalized sulfonic groups as a support for loading Pd and Ag nanoparticles demonstrated enhanced catalytic performance in the hydrogenation of 1,3-butadiene. This research exemplifies the innovative use of butadiene sulfone derivatives in catalysis, particularly in the field of waste-to-resource technologies (Huang et al., 2021).
In Microwave Spectroscopy
Studies involving microwave spectroscopy of butadiene sulfone and its isotopomers, such as α,α′-D4 butadiene sulfone, have contributed to a deeper understanding of molecular structures and behaviors. These studies are fundamental in the field of molecular spectroscopy and can aid in the development of new materials and chemicals (Lesarri et al., 1991).
In Polymer Synthesis
The synthesis and characterization of sulfonated polymers based on hydrogenated poly(styrene–butadiene) block copolymer, utilizing butadiene sulfone derivatives, have been reported. These studies contribute to the development of new materials with specific properties, such as improved proton conductivity, which are essential for applications like fuel cells (Mokrini & Acosta, 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,2,5,5-tetradeuteriothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2/i3D2,4D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDNRNMVTZADMQ-KHORGVISSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C=CC(S1(=O)=O)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20966-34-1 | |
| Record name | 20966-34-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

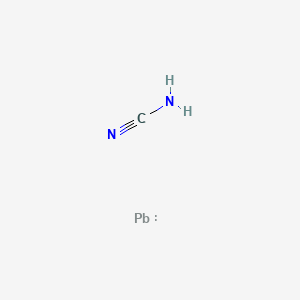
![5-Methylbenzo[b]thiophene-3-carboxylic acid](/img/structure/B3421076.png)


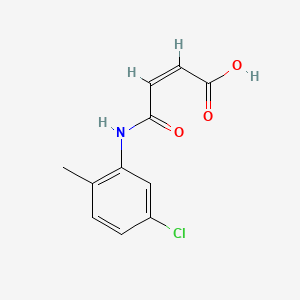
![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,4-dicarboxylate](/img/structure/B3421103.png)
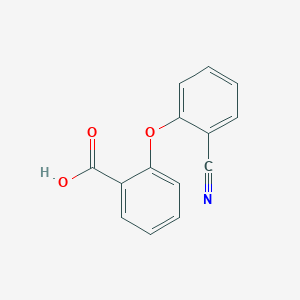
![[[3,4-Bis[bis(butanoyloxymethoxy)phosphoryloxy]-2,5,6-trihydroxycyclohexyl]oxy-(butanoyloxymethoxy)phosphoryl]oxymethyl butanoate](/img/structure/B3421124.png)


